molecular formula C9H7F3N2O B12862203 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B12862203
M. Wt: 216.16 g/mol
InChI Key: JODRQDQMEVNNLX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach is a sequential one-pot procedure that involves aminocarbonylation with 2-aminophenols followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production methods for benzoxazoles, including this compound, often involve the use of scalable and efficient catalytic processes. These methods may include the use of metal catalysts such as copper or iron, which facilitate the cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole include other benzoxazoles and oxazoles, such as:

  • 2-Phenylbenzoxazole
  • 2-Methylbenzoxazole
  • 2-(Trifluoromethyl)benzoxazole

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

[6-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)15-8(4-13)14-6/h1-3H,4,13H2

InChI Key

JODRQDQMEVNNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CN

Origin of Product

United States

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